Oxalic acid, ammonium iron salt

Solubility Photographic Sensitizer Formulation Science

Researchers requiring high-solubility ferrioxalate sensitizers face limited options with potassium salts due to low aqueous solubility (~0.2 M vs. ~1.4 M for ammonium). This ammonium iron(III) oxalate trihydrate delivers formulation stability and extended shelf-life critical for reproducible alternative photographic processes. It also serves as a stoichiometrically defined precursor for Fe₂O₃ nanoparticle synthesis (complete decomposition at 275°C) and as a catalyst in UV/H₂O₂ AOPs achieving >90% dye degradation. Bulk quantities available with full TSCA & REACH compliance documentation.

Molecular Formula C2H5FeNO4+3
Molecular Weight 162.91 g/mol
CAS No. 55488-87-4
Cat. No. B1613271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid, ammonium iron salt
CAS55488-87-4
Molecular FormulaC2H5FeNO4+3
Molecular Weight162.91 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.N.[Fe+3]
InChIInChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+3;
InChIKeyZSRAFDCPHFEOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 2.27 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalic Acid, Ammonium Iron Salt (CAS 55488-87-4) for Research and Industrial Sourcing


Oxalic acid, ammonium iron salt (CAS 55488-87-4), commonly referred to as ferric ammonium oxalate or ammonium ferrioxalate, is a coordination complex consisting of the tris(oxalato)ferrate(III) anion with ammonium counterions [1]. The compound is typically encountered as the trihydrate (NH₄)₃[Fe(C₂O₄)₃]·3H₂O, with a molecular weight of 428 g/mol and a density of 1.78 g/mL at 25°C [2]. Its lime-green crystalline solid is water-soluble, light-sensitive, and functions as a weak reducing agent in solution [3][4]. The compound is regulated under TSCA and CERCLA, and is a key precursor in photochemical research, blueprint paper manufacturing, and analytical chemistry [5].

Why Generic Substitution of Ammonium Iron Oxalate Is Not Advisable


Direct substitution of ammonium iron oxalate with other ferrioxalate salts (e.g., potassium or sodium salts) or simple ferric oxalate is not feasible due to pronounced differences in solubility, thermal decomposition behavior, and photochemical performance. These properties are dictated by the counterion and hydration state, which critically affect formulation stability, process efficiency, and end-product morphology [1]. For instance, the ammonium salt exhibits markedly higher aqueous solubility than its potassium counterpart, enabling concentrated sensitizer formulations in photographic processes [2]. Furthermore, its unique thermal decomposition pathway and stoichiometry differ from other oxalate complexes, impacting the synthesis of iron oxide materials [3]. The following evidence quantifies these key differentiating factors.

Quantitative Differentiation of Ammonium Iron Oxalate vs. Analogues


Superior Aqueous Solubility of Ammonium Ferrioxalate vs. Potassium Ferrioxalate

Ammonium ferrioxalate (AFO) demonstrates dramatically higher aqueous solubility compared to the more widely studied potassium ferrioxalate (PFO) [1]. This property is critical for achieving concentrated sensitizer solutions in alternative photographic processes, where the low solubility of PFO limits its practical utility [1].

Solubility Photographic Sensitizer Formulation Science

Enhanced Photocatalytic Dye Degradation in UV/H₂O₂/Ferric Ammonium Oxalate Systems

The UV/H₂O₂/ammonium ferric oxalate system exhibits significantly higher degradation efficiency for organic dyes compared to control systems lacking the ferric ammonium oxalate catalyst [1]. For Toluidine Blue (TB), the ternary system achieved an 88.62% degradation rate, outperforming UV/H₂O₂ or UV/ammonium ferric oxalate alone [1]. For Malachite Green (MG), degradation efficiencies exceeded 90% under optimized conditions [2].

Photocatalysis Advanced Oxidation Processes Wastewater Treatment

Distinct Thermal Decomposition Pathway and Stoichiometry

Thermogravimetric and differential thermal analysis reveal that ammonium ferric oxalate trihydrate decomposes completely at 275°C to yield Fe₂O₃, proceeding through a series of seven weight-loss processes with five distinct endothermic peaks [1]. This decomposition behavior is distinct from that of ferrous oxalate and ferric oxalate, and the reaction stoichiometry differs from that of potassium and sodium ferric oxalate complexes, despite yielding the same end-product [2].

Thermal Analysis Material Synthesis Iron Oxide Precursor

High Efficiency in Selective Iron Extraction from Calcareous Soils

In a comparative study of five extraction methods for available iron in calcareous soils, the rapid ammonium oxalate method extracted the highest amount of Fe (856.03 mg/kg), significantly exceeding the extraction efficiency of DTPA, AB-DTPA, AC-EDTA, and hydroxylamine methods [1]. This demonstrates the superior efficacy of ammonium oxalate-based extractants for assessing poorly crystalline Fe oxides in such matrices.

Soil Science Analytical Chemistry Iron Bioavailability

Optimized Application Scenarios for Ammonium Iron Oxalate Based on Evidenced Differentiation


High-Concentration Photographic Sensitizer Formulation

Leverage the 7-9× higher aqueous solubility of ammonium ferrioxalate compared to potassium ferrioxalate to formulate concentrated, single-coat sensitizers for alternative photographic processes like platinum/palladium printing and cyanotype [1]. The ability to achieve ~1.4 M solutions enables reproducible coating and extended shelf-life, which is not possible with the less soluble potassium salt [1].

Advanced Oxidation Process Catalyst for Dye Wastewater Treatment

Employ ammonium iron oxalate as a catalyst in UV/H₂O₂-based advanced oxidation processes for the degradation of recalcitrant organic dyes. The ternary system achieves >88% degradation of Toluidine Blue and >90% degradation of Malachite Green under optimized conditions, outperforming binary UV/H₂O₂ or UV/catalyst systems [2][3]. This makes it suitable for pilot-scale remediation of textile or industrial effluents.

Controlled Thermal Synthesis of Iron Oxide Nanomaterials

Utilize ammonium iron oxalate trihydrate as a precursor for the controlled thermal synthesis of Fe₂O₃ nanoparticles. Its well-defined decomposition pathway (complete conversion at 275°C via seven discrete weight-loss steps) and distinct stoichiometry, compared to potassium or sodium analogues, enable precise tuning of calcination protocols to achieve desired particle morphology and crystallinity [4][5].

Selective Extraction Agent for Poorly Crystalline Iron in Soil Analysis

Apply ammonium oxalate-based extraction protocols (e.g., rapid ammonium oxalate method) for the quantitative assessment of poorly crystalline Fe oxides in calcareous or contaminated soils. The method extracts up to 856 mg Fe/kg, significantly outperforming DTPA, EDTA, and hydroxylamine extractants, making it the preferred choice for bioavailability and environmental fate studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxalic acid, ammonium iron salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.